4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride
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Overview
Description
4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a morpholine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide typically involves the formal condensation of the carboxy group of 4-amino-5-chloro-2-ethoxybenzoic acid with the amino group of 1-[[4-(2-chlorophenyl)methyl]morpholin-2-yl]methanamine . The reaction conditions often require the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide include:
- 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
- 4-amino-5-chloro-N-[[2-(diethylamino)ethyl]-2-methoxybenzamide
Uniqueness
The uniqueness of 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
112886-54-1 |
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Molecular Formula |
C21H26Cl3N3O3 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C21H25Cl2N3O3.ClH/c1-2-28-20-10-19(24)18(23)9-16(20)21(27)25-11-15-13-26(7-8-29-15)12-14-5-3-4-6-17(14)22;/h3-6,9-10,15H,2,7-8,11-13,24H2,1H3,(H,25,27);1H |
InChI Key |
XREGZKMOIHQHMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3Cl)Cl)N.Cl |
Origin of Product |
United States |
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